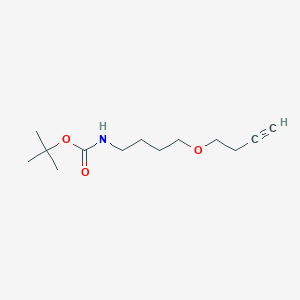
tert-Butyl N-(4-but-3-ynoxybutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(4-but-3-ynoxybutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a but-3-ynoxybutyl chain, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(4-but-3-ynoxybutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-but-3-ynoxybutyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the carbamate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(4-but-3-ynoxybutyl)carbamate can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated carbamates, where the alkyne group is converted to an alkane.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group or the but-3-ynoxybutyl chain can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(4-but-3-ynoxybutyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors.
Medicine: The compound is investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It acts as a cross-linking agent and stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of tert-Butyl N-(4-but-3-ynoxybutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The but-3-ynoxybutyl chain can undergo metabolic transformations, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(4,4-diethoxybutyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Comparison:
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound features a dihydroxypropyl chain instead of a but-3-ynoxybutyl chain, making it more hydrophilic and suitable for different types of reactions.
- tert-Butyl N-(4,4-diethoxybutyl)carbamate: The presence of diethoxy groups provides different steric and electronic properties, affecting its reactivity and applications.
- tert-Butyl (4-bromobutyl)carbamate: The bromobutyl chain allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Uniqueness: tert-Butyl N-(4-but-3-ynoxybutyl)carbamate is unique due to the presence of the but-3-ynoxybutyl chain, which imparts specific reactivity and allows for the formation of diverse products through various chemical reactions. Its versatility in synthetic applications and potential in drug development highlight its significance in scientific research.
Eigenschaften
Molekularformel |
C13H23NO3 |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
tert-butyl N-(4-but-3-ynoxybutyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-5-6-10-16-11-8-7-9-14-12(15)17-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15) |
InChI-Schlüssel |
QRXTZODRYYVUIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCOCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


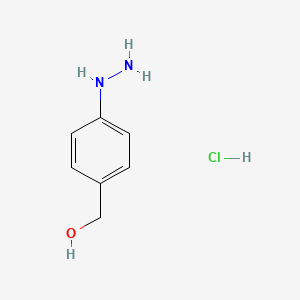
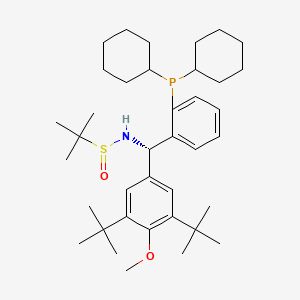
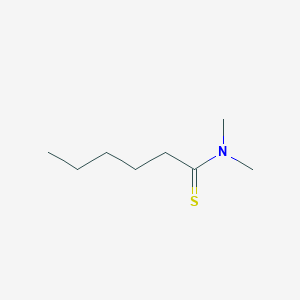
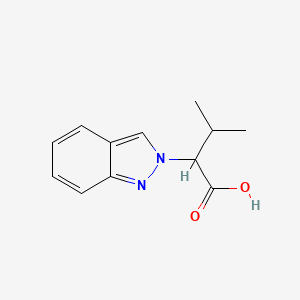
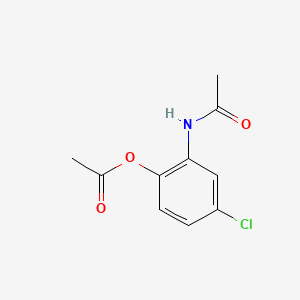
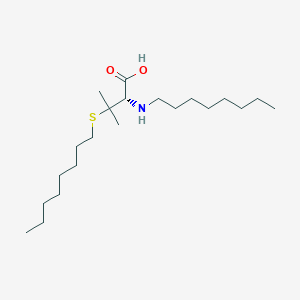
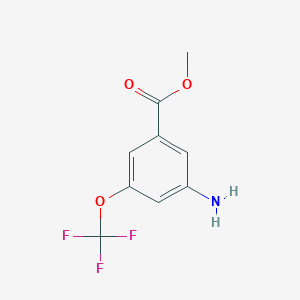
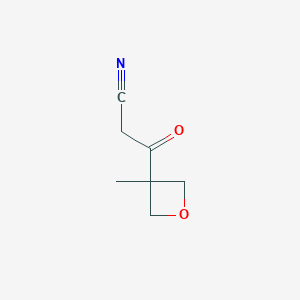
![Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer](/img/structure/B15092318.png)
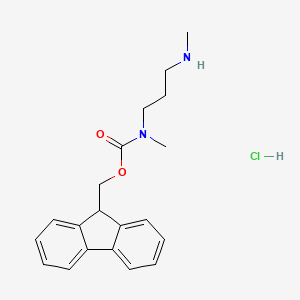
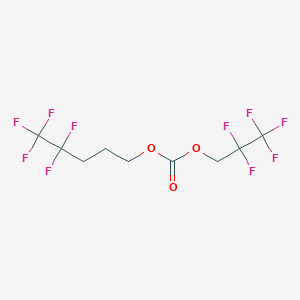
![tert-Butyl 4-[2-(4-hydroxyphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B15092336.png)
![1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol](/img/structure/B15092341.png)
![1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15092351.png)
